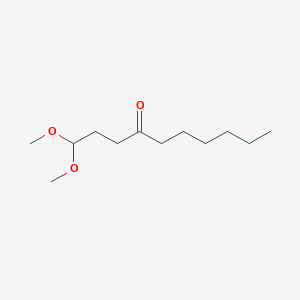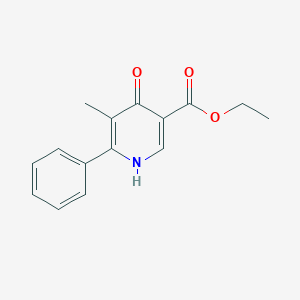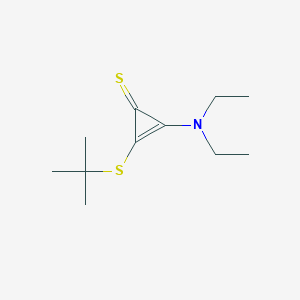![molecular formula C15H17O3PS2 B14494209 Dimethyl [bis(phenylsulfanyl)methyl]phosphonate CAS No. 62999-75-1](/img/structure/B14494209.png)
Dimethyl [bis(phenylsulfanyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [bis(phenylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two phenylsulfanyl groups and a dimethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [bis(phenylsulfanyl)methyl]phosphonate typically involves the reaction of dimethyl phosphite with a phenylsulfanyl-substituted halomethane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the dimethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the halomethane, resulting in the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Dimethyl [bis(phenylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding phosphine oxide using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles like amines or alcohols; reactions may require catalysts or elevated temperatures to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphine oxide.
Substitution: Corresponding substituted phosphonates.
科学的研究の応用
Dimethyl [bis(phenylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism by which dimethyl [bis(phenylsulfanyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl groups may facilitate binding to specific sites on target molecules, while the phosphonate group can participate in various chemical reactions, modulating the activity of the target. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Dimethyl methylphosphonate: A simpler analog with only methyl groups instead of phenylsulfanyl groups.
Dimethyl [bis(methylsulfanyl)methyl]phosphonate: Similar structure but with methylsulfanyl groups instead of phenylsulfanyl groups.
Uniqueness
Dimethyl [bis(phenylsulfanyl)methyl]phosphonate is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity compared to its simpler analogs. These groups can enhance the compound’s ability to interact with specific molecular targets, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
62999-75-1 |
|---|---|
分子式 |
C15H17O3PS2 |
分子量 |
340.4 g/mol |
IUPAC名 |
[dimethoxyphosphoryl(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C15H17O3PS2/c1-17-19(16,18-2)15(20-13-9-5-3-6-10-13)21-14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChIキー |
NLQYWMKXBRSMDH-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C(SC1=CC=CC=C1)SC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


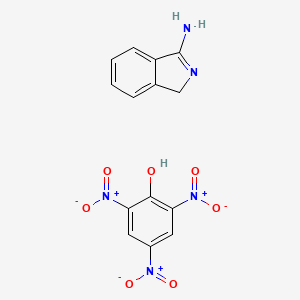
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)


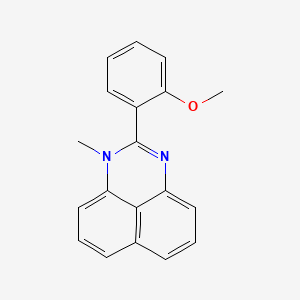
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
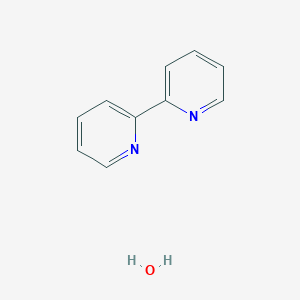

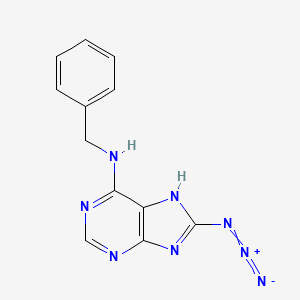
![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)
